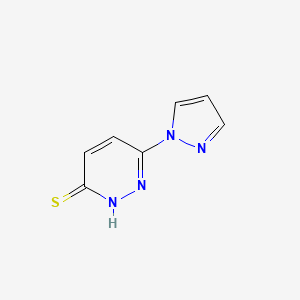

6-(1H-pyrazol-1-yl)pyridazine-3-thiol

Description

Properties

IUPAC Name |

3-pyrazol-1-yl-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7-3-2-6(9-10-7)11-5-1-4-8-11/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCZRXXTPDAGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

6-(1H-pyrazol-1-yl)pyridazine-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with glutathione, forming GSH-adducts through S coordination by replacing a halide. This interaction suggests that this compound may play a role in redox reactions and cellular detoxification processes. Additionally, the compound’s interaction with DNA, particularly calf thymus DNA, indicates its potential involvement in genetic regulation and cellular replication processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA can lead to changes in gene expression, potentially affecting cellular growth and differentiation. Moreover, the compound’s ability to form adducts with glutathione suggests it may play a role in modulating oxidative stress within cells, thereby influencing cellular metabolism and overall cell health.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to biomolecules such as DNA and glutathione, influencing their function and activity. The binding to DNA occurs through minor groove interactions, leading to competitive displacement of other molecules such as Hoechst 33,258. This binding can result in changes in gene expression and cellular function. Additionally, the formation of GSH-adducts through S coordination indicates that this compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good solvolysis stability in PBS buffer or DMSO over 24 hours, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as antioxidant activity and modulation of gene expression. At higher doses, toxic or adverse effects may occur, including potential cytotoxicity and disruption of cellular processes. It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with glutathione suggests its involvement in redox reactions and detoxification processes. Additionally, its binding to DNA indicates a role in genetic regulation and cellular replication

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to form adducts with glutathione suggests it may be transported within cells through glutathione transporters. Additionally, its binding to DNA indicates potential accumulation in the nucleus, where it can exert its effects on gene expression and cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it interacts with DNA and influences gene expression. Additionally, its interaction with glutathione suggests potential localization in the cytoplasm, where it can modulate oxidative stress and cellular metabolism

Biological Activity

6-(1H-pyrazol-1-yl)pyridazine-3-thiol is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridazine ring fused with a pyrazole moiety , and a thiol group (-SH) at the 3-position of the pyridazine. This configuration contributes to its reactivity and biological profile, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest it has activity against certain bacterial and fungal strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Similar compounds have demonstrated significant anticancer effects by inhibiting tubulin polymerization, leading to cytotoxicity in various cancer cell lines . The compound's structure may enhance its ability to target cancer cells effectively.

- Anti-inflammatory Effects : The thiol group can interact with cysteine residues in proteins, potentially modulating inflammatory pathways.

The mechanism of action involves:

- Enzyme Inhibition : The thiol group can form covalent bonds with specific enzymes, leading to inhibition of their activity. This is particularly relevant in the context of cancer treatment, where enzyme inhibition can disrupt tumor growth.

- Target Interaction : It may interact with various molecular targets, including receptors involved in inflammatory responses and cancer progression.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | Chlorine substitution on pyridazine | Potentially similar antiviral properties |

| 5-(4-methylphenyl)-1H-pyrazole | Pyrazole with methyl substitution | Antitumor activity |

| 4-Amino-pyrazole derivatives | Amino group on pyrazole | Known for anti-inflammatory effects |

| 3-(2-hydroxyphenyl)-pyrazole | Hydroxy substitution on phenyl | Antioxidant properties |

The presence of both the thiol group and the specific arrangement of the pyrazole and pyridazine rings distinguishes this compound from others, enhancing its reactivity and biological profile.

Case Studies

Several studies have highlighted the biological activities of pyrazole-containing compounds similar to this compound:

- Antitumor Activity : A study demonstrated that pyrazole derivatives inhibited the growth of lung, brain, and colorectal cancer cells in vitro. These findings suggest that structural modifications can significantly impact their efficacy against various cancer types .

- Antimicrobial Efficacy : Research indicated that certain pyrazole derivatives showed strong activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, supporting their potential use in treating infections .

- Inflammation Modulation : Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in cellular models, highlighting their therapeutic potential in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

6-(1H-pyrazol-1-yl)pyridazine-3-thiol has been investigated for its potential therapeutic applications:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs .

- Anticancer Activity : Several studies have reported the synthesis of pyrazolyl-pyridazine derivatives that show cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have demonstrated significant activity against breast cancer cells .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Studies show that it possesses activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Materials Science Applications

In materials science, this compound serves as a building block for advanced materials:

- Organic Electronics : Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices. The thiol group allows for easy modification and functionalization, which is critical in the development of efficient electronic materials .

- Coordination Chemistry : The compound can act as a ligand in coordination complexes, particularly with transition metals. For example, complexes formed with Ru(II) have shown stability and potential applications in catalysis and biomedical fields .

Biological Research Applications

The biological applications of this compound extend to enzyme inhibition studies:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition or modulation of enzyme activity. This property is being explored for developing inhibitors targeting specific pathways involved in diseases .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of pyrazolyl-pyridazine derivatives derived from this compound. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant anticancer potential.

Case Study 2: Coordination Complexes

Research on ruthenium complexes involving this compound demonstrated that these complexes possess enhanced stability and unique photophysical properties. These attributes make them promising candidates for applications in photodynamic therapy .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, anticancer, antimicrobial | Significant cytotoxicity against cancer cells |

| Materials Science | Organic electronics, coordination chemistry | Potential use in semiconductors |

| Biological Research | Enzyme inhibition studies | Effective enzyme inhibitors |

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogues differ in the substituent at the pyridazine 3-position (Table 1). These variations significantly alter physicochemical properties and intermolecular interactions.

Table 1: Comparative Analysis of Pyridazine Derivatives

Hydrogen Bonding and Supramolecular Assembly

- Thiol Derivative: The -SH group participates in S–H···N hydrogen bonds, which are stronger than N–H···N interactions due to sulfur’s higher polarizability.

- Chloro Derivative : The electronegative Cl atom engages in weaker halogen bonds (C–Cl···π) and van der Waals interactions, leading to less directional packing compared to the thiol analogue .

- Phenylamine Derivative : The -NHPh group forms intramolecular S(6) ring motifs via C–H···N bonds and intermolecular chains through N–H···N interactions, stabilized by π-π stacking between pyridazine and pyrazole rings .

Crystallographic and Computational Insights

- Planarity : The phenylamine derivative exhibits near-planarity (RMS deviation 0.044 Å), facilitating π-π interactions . The thiol analogue’s planarity may be disrupted by S–H···N bonds, though this requires further crystallographic validation.

- Software Tools : Structures of analogues were resolved using SHELX (e.g., SHELXL for refinement) and visualized via ORTEP-3 and WinGX .

Preparation Methods

Multi-step Organic Synthesis Approach

Step 1: Preparation of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine Intermediate

This key intermediate is synthesized by reacting a chlorinated pyridazine derivative with a pyrazole nucleophile under basic conditions. The reaction typically proceeds in ethanol or dichloromethane, using bases like potassium hydroxide or triethylamine to promote nucleophilic substitution at the 6-position of the pyridazine ring.

Step 2: Introduction of the Thiol Group

The thiol group at the 3-position is introduced by replacing the chlorine atom with a thiol functionality. This can be achieved by reacting the 3-chloro intermediate with sulfur sources such as potassium hydrosulfide or sodium hydrosulfide under reflux conditions in ethanol or other suitable solvents. The reaction is often carried out under an inert atmosphere to prevent oxidation of the thiol group.

Step 3: Purification

The crude product is purified by recrystallization from solvents like hexane or ethanol, or by chromatographic techniques to achieve the desired purity.

Alternative Synthetic Routes

Microwave-assisted synthesis has been reported for related pyrazolyl-pyridazine compounds, which can reduce reaction times and improve yields. For example, hydrazide intermediates reacted with acetic acid under microwave irradiation yielded fused pyrazolyl-pyridazine derivatives, suggesting potential adaptation for thiol analogues.

Alkylation of the thiol group to form thioethers can be performed by reacting the potassium salt of the thiol derivative with alkyl halides in solvents like dimethylformamide (DMF), enhancing the compound's versatility for further functionalization.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, dichloromethane, benzene | Anhydrous preferred for better yields |

| Base | Potassium hydroxide, triethylamine | Facilitates nucleophilic substitution |

| Temperature | Room temperature to reflux (50-80 °C) | Controlled heating for reaction progress |

| Atmosphere | Inert (nitrogen or argon) | Prevents thiol oxidation |

| Reaction Time | Several hours to overnight | Dependent on step and reagents |

| Purification | Recrystallization, chromatography | Ensures high purity |

Research Findings and Data Summary

Research literature indicates that the synthesis of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol and its derivatives can achieve moderate to high yields (50-85%) depending on the reaction conditions and purification methods. For example, related compounds with pyrazolyl-pyridazine cores have been synthesized with yields up to 85% using optimized conditions involving acetic acid and potassium hydroxide, followed by recrystallization.

Summary Table of Preparation Methods

Q & A

Q. What are the established synthetic routes for 6-(1H-pyrazol-1-yl)pyridazine-3-thiol, and what reaction conditions are critical for reproducibility?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Route 1: Reacting 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with thiourea or thiol-containing reagents under reflux in xylene or ethanol .

- Route 2: Condensation of pyrazole derivatives with pyridazine-thiol precursors in the presence of acid catalysts (e.g., HCl) .

Critical Conditions:

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Solvent | Xylene, ethanol, or chloroform | |

| Temperature | Reflux (80–140°C) | |

| Reaction Time | 12–24 hours | |

| Monitoring | TLC (chloroform:methanol 95:5) |

Key Tip: Purification via recrystallization (chloroform or ethanol) ensures high yields (>75%) .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Methodological Answer: X-ray crystallography is the gold standard. Steps include:

Data Collection: Use Mo/Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.

Refinement: Employ SHELXL for small-molecule refinement, addressing thermal parameters and hydrogen bonding .

Validation: Check for planarity (r.m.s. deviation <0.05 Å) and intramolecular interactions (e.g., S(6) ring motifs via C–H⋯N bonds) .

Software: WinGX or ORTEP-3 for graphical representation .

Example Findings:

- Planarity: r.m.s. deviation = 0.044 Å .

- Intermolecular H-bonding: Forms infinite polymeric chains along the crystallographic b-axis .

Q. What analytical techniques are recommended for purity assessment and functional group identification?

Methodological Answer:

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Storage: Cool, ventilated area (<25°C) in amber glass vials .

- PPE: Safety glasses, nitrile gloves, and fume hood use during synthesis .

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can multi-step synthetic pathways for derivatives of this compound be optimized?

Methodological Answer:

- Step 1: Functionalize the pyridazine ring via Suzuki coupling or alkylation .

- Step 2: Introduce thiol groups using Lawesson’s reagent or H2S gas under inert conditions .

- Optimization Table:

| Step | Parameter | Optimal Value | Evidence |

|---|---|---|---|

| 1 | Catalyst | Pd(PPh3)4 | |

| 2 | Temperature | 80°C (N2 atmosphere) | |

| 3 | Yield Improvement | Microwave-assisted |

Note: Monitor side reactions (e.g., oxidation to disulfides) via LC-MS .

Q. How do hydrogen-bonding networks and π-π interactions influence the supramolecular assembly of this compound?

Methodological Answer:

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

Q. How can contradictory crystallographic data (e.g., bond length disparities) be resolved?

Methodological Answer:

Q. What strategies address low yields in large-scale synthesis of this compound?

Methodological Answer:

Q. How does molecular planarity affect the compound’s photophysical and coordination chemistry properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.